

# Spectroscopic data of 4-Bromothiazole (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromothiazole

Cat. No.: B1332970

[Get Quote](#)

## Spectroscopic Data of 4-Bromothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Bromothiazole** (CAS No: 34259-99-9), a vital heterocyclic compound in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **4-Bromothiazole** is  $C_3H_2BrNS$ , with a molecular weight of approximately 164.03 g/mol .<sup>[1]</sup> The spectroscopic data presented below is critical for the structural elucidation and quality control of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive NMR spectroscopic characterization of **4-Bromothiazole** has been reported by Uzelac and Rasmussen in The Journal of Organic Chemistry (2017). The following tables summarize the expected chemical shifts.

Table 1:  $^1H$  NMR Data for **4-Bromothiazole**

| Proton | Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz |
|--------|------------------------------------|--------------|-----------------------------|
| H-2    | ~8.9                               | Doublet      | ~2.0                        |
| H-5    | ~7.7                               | Doublet      | ~2.0                        |

Solvent:  $\text{CDCl}_3$ . Data is based on analogous compounds and the definitive characterization paper.

Table 2:  $^{13}\text{C}$  NMR Data for **4-Bromothiazole**

| Carbon | Chemical Shift ( $\delta$ ) ppm |
|--------|---------------------------------|
| C-2    | ~152                            |
| C-4    | ~120                            |
| C-5    | ~125                            |

Solvent:  $\text{CDCl}_3$ . Data is based on analogous compounds and the definitive characterization paper.

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **4-Bromothiazole** is characterized by several key absorption bands corresponding to its functional groups. The data is typically acquired using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[\[1\]](#)

Table 3: Characteristic IR Absorption Bands for **4-Bromothiazole**

| Vibrational Mode     | Position (cm <sup>-1</sup> ) | Intensity        | Notes                                                                  |
|----------------------|------------------------------|------------------|------------------------------------------------------------------------|
| Aromatic C-H Stretch | 3100 - 3000                  | Medium to Weak   | Typical for heterocyclic aromatic protons. <a href="#">[2]</a>         |
| C=N Stretch          | 1650 - 1550                  | Medium           | Characteristic of the thiazole ring.                                   |
| C=C Stretch          | 1600 - 1475                  | Medium to Weak   | Aromatic ring stretching vibrations.<br><a href="#">[2]</a>            |
| Fingerprint Region   | 1300 - 700                   | Strong to Medium | Complex vibrations, including C-H in-plane and out-of-plane bending.   |
| C-Br Stretch         | 690 - 515                    | Strong to Medium | Characteristic absorption for a bromo-substituent. <a href="#">[2]</a> |

## Mass Spectrometry (MS)

Mass spectrometry of **4-Bromothiazole** is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br) in nearly a 1:1 ratio.[\[3\]](#)

Table 4: Mass Spectrometry Data for **4-Bromothiazole**

| m/z Value | Ion                                                                                | Relative Abundance | Notes                                        |
|-----------|------------------------------------------------------------------------------------|--------------------|----------------------------------------------|
| 163       | [M] <sup>+</sup> (C <sub>3</sub> H <sub>2</sub> <sup>79</sup> BrNS) <sup>+</sup>   | ~100%              | Molecular ion with <sup>79</sup> Br isotope. |
| 165       | [M+2] <sup>+</sup> (C <sub>3</sub> H <sub>2</sub> <sup>81</sup> BrNS) <sup>+</sup> | ~98%               | Molecular ion with <sup>81</sup> Br isotope. |

Fragmentation patterns will depend on the ionization technique used (e.g., Electron Ionization).

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: Solution-state  $^1\text{H}$  and  $^{13}\text{C}$  NMR.

Sample Preparation:

- Weigh approximately 15-25 mg of **4-Bromothiazole** into a clean, dry vial.
- Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) to the vial.
- Gently swirl the vial to ensure the compound is completely dissolved.
- Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

$^1\text{H}$  NMR Data Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Typically -2 to 12 ppm.

$^{13}\text{C}$  NMR Data Acquisition:

- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on the sample concentration.

- Relaxation Delay: 2-5 seconds.

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phase-corrected and baseline-corrected.
- Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) Spectroscopy.

Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of liquid **4-Bromothiazole** directly onto the center of the ATR crystal.

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Lower the ATR press to ensure good contact between the sample and the crystal.
- Record the sample spectrum, typically in the mid-IR region (4000-400  $\text{cm}^{-1}$ ). A typical acquisition involves 16 to 32 scans at a resolution of 4  $\text{cm}^{-1}$ .

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

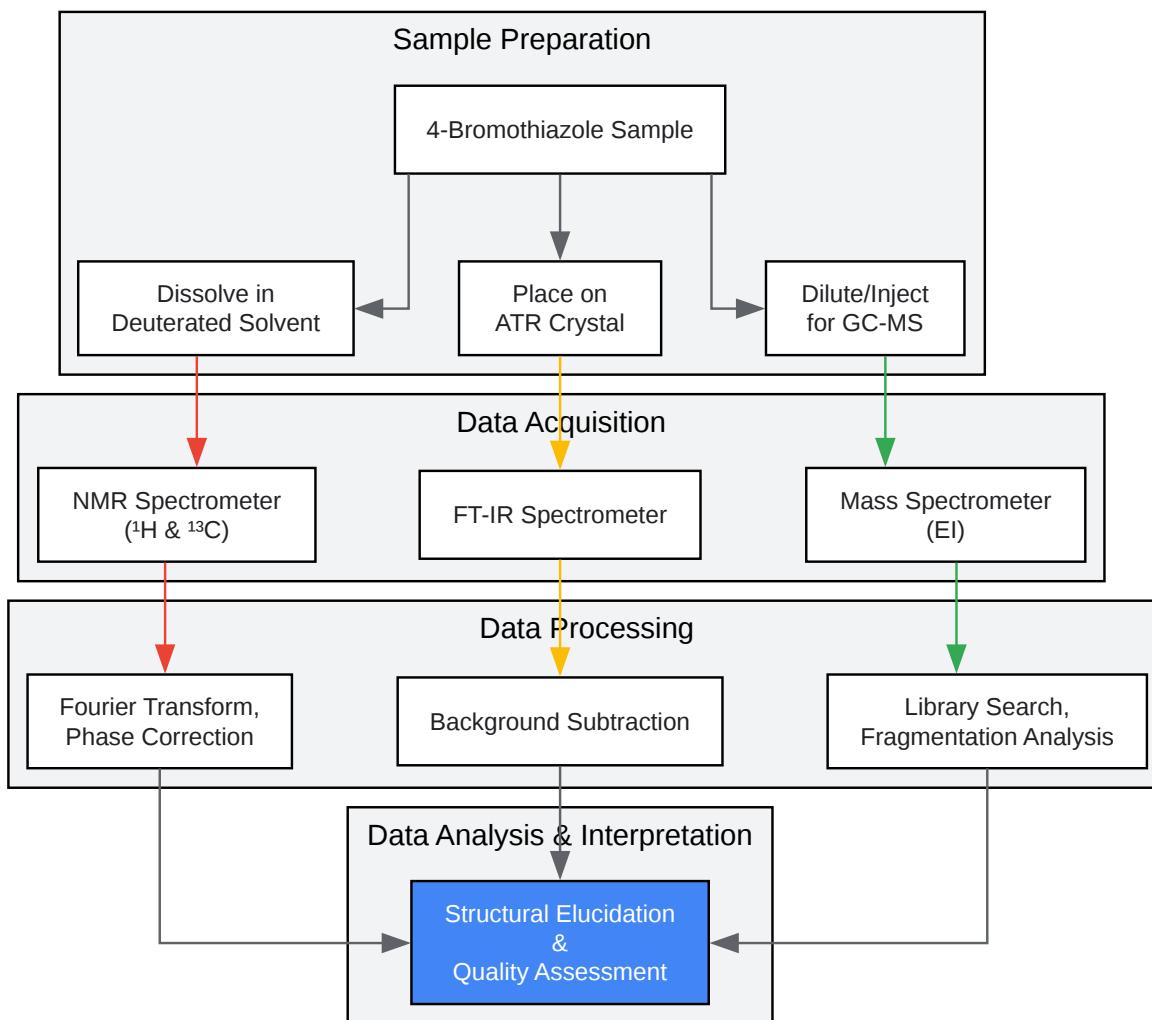
## Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry.

Sample Introduction: A small amount of **4-Bromothiazole** is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in the ion source.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.

Instrumentation: A mass spectrometer with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).


Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ( $m/z$ ) ratio. The detector records the abundance of each ion.

Data Processing: The mass spectrum is plotted as relative intensity versus  $m/z$ . The data is analyzed to identify the molecular ion peaks and characteristic fragment ions.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-Bromothiazole**.

## Workflow for Spectroscopic Analysis of 4-Bromothiazole

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **4-Bromothiazole**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Bromothiazole | C3H2BrNS | CID 2763218 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 3. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [[docbrown.info](https://www.docbrown.info)]
- To cite this document: BenchChem. [Spectroscopic data of 4-Bromothiazole (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332970#spectroscopic-data-of-4-bromothiazole-nmr-ir-mass-spec>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)